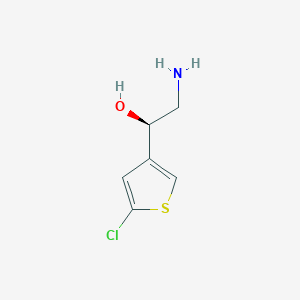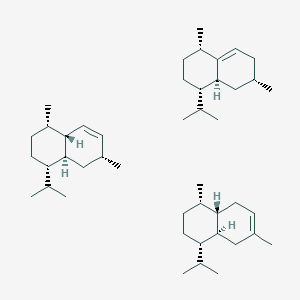
(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene” is a complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization and hydrogenation reactions. The specific stereochemistry of the compound requires careful control of reaction conditions to ensure the desired isomers are produced.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of temperature, pressure, and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Hydrogenation to reduce double bonds.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
This compound has various applications in scientific research, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other octahydronaphthalenes with different substituents or stereochemistry. Examples might include:
- (1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-ethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-butyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple isomers, which can result in different physical and chemical properties.
Propriétés
Formule moléculaire |
C45H78 |
|---|---|
Poids moléculaire |
619.1 g/mol |
Nom IUPAC |
(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene |
InChI |
InChI=1S/3C15H26/c3*1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h7,10-13,15H,5-6,8-9H2,1-4H3;5,10,12-15H,6-9H2,1-4H3;5,7,10-15H,6,8-9H2,1-4H3/t11-,12-,13-,15-;12-,13-,14-,15-;11-,12-,13-,14-,15-/m000/s1 |
Clé InChI |
GORGZKRTAURHQD-CBWZGVDZSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]([C@H]2[C@H]1CC=C(C2)C)C(C)C.C[C@H]1CC[C@H]([C@H]2[C@H]1C=C[C@@H](C2)C)C(C)C.C[C@H]1CC[C@H]([C@H]2C1=CC[C@@H](C2)C)C(C)C |
SMILES canonique |
CC1CCC(C2C1CC=C(C2)C)C(C)C.CC1CCC(C2C1C=CC(C2)C)C(C)C.CC1CCC(C2C1=CCC(C2)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


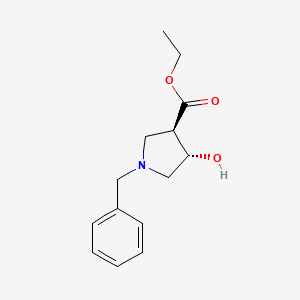
![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)

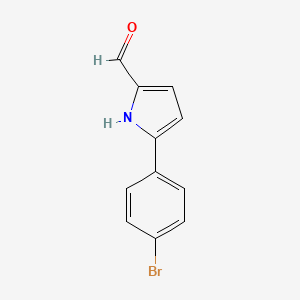
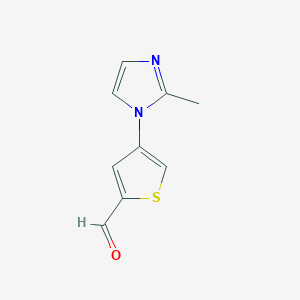
![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
![2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)
![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)
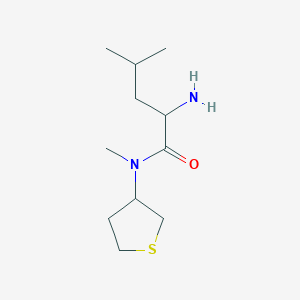
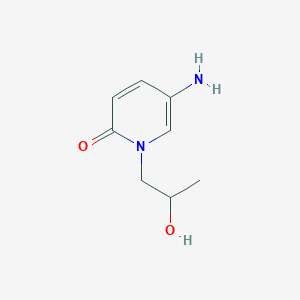
![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)
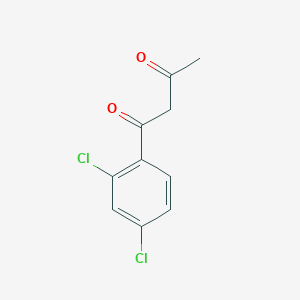
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
